Desglycolaldehyde Desonide
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Overview
Description
Desglycolaldehyde Desonide is a synthetic corticosteroid compound with the chemical formula C22H30O4 and a molecular weight of 358.47 g/mol . It is an impurity of Desonide, which is a low-potency, nonfluorinated corticosteroid used in topical dermatological applications . This compound is primarily used in research and development for quality control and assurance during the production of Desonide and its related formulations .
Preparation Methods
The preparation of Desglycolaldehyde Desonide involves synthetic routes that include high-pressure homogenization and nanoemulsion techniques . These methods are designed to improve the solubility and stability of the compound, making it suitable for topical applications . The industrial production of this compound typically involves the use of advanced formulation techniques such as nanoemulsion gels, which enhance the transdermal absorption and efficacy of the compound .
Chemical Reactions Analysis
Desglycolaldehyde Desonide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Desglycolaldehyde Desonide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used for analytical method development and validation . In biology and medicine, it is studied for its potential therapeutic effects and safety in treating skin disorders such as atopic dermatitis and eczema . In the industry, it is used for quality control and assurance during the production of Desonide and its related formulations .
Mechanism of Action
The mechanism of action of Desglycolaldehyde Desonide involves its binding to cytosolic glucocorticoid receptors . This complex then migrates to the nucleus and binds to genetic elements on the DNA, activating and repressing various genes . This process results in the anti-inflammatory, antipruritic, and vasoconstrictive properties of the compound .
Comparison with Similar Compounds
Desglycolaldehyde Desonide is unique compared to other similar compounds due to its specific molecular structure and functional groups . Similar compounds include Desonide, Desonide Bromo Impurity, Delta-14-Desonide, Desonide 16-Ene Impurity, Desonide 21-Acetate, 1,2-Dihydrodesonide, Desonide 17-Carboxylic Acid, and Desonide Glyoxal Impurity . Each of these compounds has distinct properties and applications, but this compound is particularly noted for its use in quality control and assurance during the production of Desonide .
Properties
Molecular Formula |
C22H30O4 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C22H30O4/c1-20(2)25-17-10-15-14-6-5-12-9-13(23)7-8-21(12,3)18(14)16(24)11-22(15,4)19(17)26-20/h7-9,14-19,24H,5-6,10-11H2,1-4H3/t14-,15-,16-,17+,18+,19+,21-,22-/m0/s1 |
InChI Key |
VMLBHYFMNCJNOA-GWGFEFTLSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2OC(O4)(C)C)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2O1)C)O)C)C |
Origin of Product |
United States |
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